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molecular formula C12H17BrO B8603410 1-Bromo-4-(1-hydroxy-1-methylpentyl)benzene

1-Bromo-4-(1-hydroxy-1-methylpentyl)benzene

Cat. No. B8603410
M. Wt: 257.17 g/mol
InChI Key: MFIIYMHLRQXRNA-UHFFFAOYSA-N
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Patent
US09312501B2

Procedure details

n-BuLi (2.5 M in hexanes, 17.0 mL, 42.5 mmol) was added dropwise to a solution of 1,4-dibromobenzene (10.04 g, 42.5 mmol) in THF (100 mL) at −78° C. under nitrogen. After stirring at −78° C. for 1 hour, 2-hexanone (4.5 g, 44.9 mmol) was added dropwise, and the solution was warmed to room temperature and stirred overnight. The reaction mixture was quenched with water and the organic layer was separated. Next, the organic phase was washed with water, dried over Na2SO4, and concentrated on a rotary evaporator to give a crude oil. The crude was purified by column chromatography (silica gel, chloroform) to give 6 as a colorless oil (10.0 g, 91% yield). 1H NMR (500 MHz, CDCl3) δ 7.45 (d, J=8.8 Hz, 2H), 7.30 (d, J=8.8 Hz, 2H), 1.79-1.75 (m, 2H), 1.68 (s, 1H), 1.54 (s, 3H), 1.24-1.28 (m, 4H), 0.85 (t, 3H).
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
10.04 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1.[CH3:14][C:15](=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19]>C1COCC1>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([C:15]([OH:20])([CH3:14])[CH2:16][CH2:17][CH2:18][CH3:19])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10.04 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
CC(CCCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
Next, the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography (silica gel, chloroform)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CCCC)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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